Methyl 4-amino-6-methoxypicolinate
Overview
Description
“Methyl 4-amino-6-methoxypicolinate” is a chemical compound with the molecular formula C8H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 182.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
1. Interaction with Tubulin Polymerization
Methyl 4-amino-6-methoxypicolinate and its derivatives have been studied for their potential role in inhibiting tubulin polymerization. A study highlighted the antiproliferative activity of a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which showed promising activity against human cancer cells. This compound inhibited the accumulation of acetylated tubulin and induced G2/M cell cycle arrest in HeLa cells, indicating its effectiveness as a tubulin polymerization inhibitor (Minegishi et al., 2015).
2. Antiparasitic Activities
Compounds structurally related to this compound have shown significant antiparasitic activities. A study evaluated the efficacy of different enantiomers of an 8-aminoquinoline compound against various parasitic infections, including malaria and Leishmania. The research indicated that certain configurations of these compounds could provide a balance between efficacy and reduced hematological toxicities, making them valuable in antiparasitic treatment (Nanayakkara et al., 2008).
3. Antimicrobial Activities
Studies have been conducted on derivatives of this compound for their antimicrobial activities. For example, a series of 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups were synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds showed slight antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Meyer et al., 2001).
Safety and Hazards
“Methyl 4-amino-6-methoxypicolinate” is labeled with the signal word “Warning” according to safety information . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P270, P301+P312, and P330 . It’s important to handle this compound with care and follow safety guidelines.
properties
IUPAC Name |
methyl 4-amino-6-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFUCFDRMXIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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